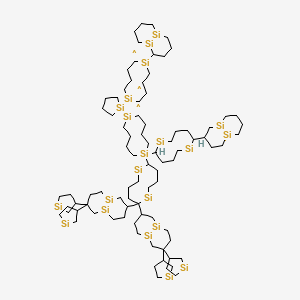
CID 78067017
Description
CID 78067017 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Properties
Molecular Formula |
C84H151Si21 |
|---|---|
Molecular Weight |
1750.9 g/mol |
InChI |
InChI=1S/C84H151Si21/c1-2-36-87-62-71(24-43-86-35-1)78-20-15-40-98-80(22-17-39-96-78)104(58-11-9-56-103(57-10-12-59-104)105(60-13-14-61-105)102-54-7-5-52-101(53-6-8-55-102)79-21-16-37-85-34-3-4-38-97-79)81-23-18-42-100-84(31-19-41-99-81,76-29-48-94-69-82(32-50-92-67-76,72-25-44-88-63-72)73-26-45-89-64-73)77-30-49-95-70-83(33-51-93-68-77,74-27-46-90-65-74)75-28-47-91-66-75/h71-81H,1-70H2 |
InChI Key |
XTJIXMMVVFNQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si]CC(CC[Si]C1)C2CCC[Si]C(CCC[Si]2)[Si]3(CCCC[Si](CCCC3)[Si]4(CCCC4)[Si]5CCCC[Si](CCCC5)C6CCC[Si]CCCC[Si]6)C7CCC[Si]C(CCC[Si]7)(C8CC[Si]CC(CC[Si]C8)(C9CC[Si]C9)C1CC[Si]C1)C1CC[Si]CC(CC[Si]C1)(C1CC[Si]C1)C1CC[Si]C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of CID 78067017 involves a series of chemical reactions, starting with the selection of appropriate starting materials. These materials undergo various transformations, including condensation, cyclization, and functional group modifications.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts and solvents are often used to facilitate the reactions and improve yields.
Chemical Reactions Analysis
CID 78067017 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens or nucleophiles.
Scientific Research Applications
CID 78067017 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and disease treatment.
Industry: this compound is utilized in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78067017 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
CID 78067017 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


